Product packaging for 3H-imidazo[4,5-f]quinazoline(Cat. No.:CAS No. 42341-71-9)

3H-imidazo[4,5-f]quinazoline

Cat. No.: B14673945
CAS No.: 42341-71-9
M. Wt: 170.17 g/mol
InChI Key: SVDBONWIXMGDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3H-Imidazo[4,5-f]quinazoline is a complex fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure is formed by the annulation of imidazole and quinazoline rings, creating a privileged scaffold known for its diverse biological activities . Heterocyclic compounds like this are crucial in nature and synthetic chemistry due to their wide spectrum of pharmacological properties . Researchers value this core structure for developing novel bioactive molecules, including immunostimulants and kinase inhibitors . The compound serves as a key synthetic intermediate and building block for constructing more complex molecular architectures. Modern synthetic approaches, such as novel multi-component reactions, can be employed for its preparation . This product is intended for research purposes in chemical synthesis and pharmaceutical development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B14673945 3H-imidazo[4,5-f]quinazoline CAS No. 42341-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42341-71-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3H-imidazo[4,5-f]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-5H,(H,12,13)

InChI Key

SVDBONWIXMGDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C3=C1NC=N3

Origin of Product

United States

Synthetic Methodologies for 3h Imidazo 4,5 F Quinazoline and Its Derivatives

General Synthetic Strategies for Imidazoquinazoline Ring Systems

The synthesis of the imidazoquinazoline scaffold can be broadly categorized into several key strategies that allow for the construction of the fused ring system. These methods range from classical cyclization reactions to more modern multi-step and one-pot approaches, providing chemists with a versatile toolbox for accessing this class of compounds.

Cyclization Reactions for Imidazole (B134444) and Quinazoline (B50416) Moiety Condensation

A primary and fundamental approach to constructing the 3H-imidazo[4,5-f]quinazoline system involves the cyclization of a suitably substituted quinazoline precursor. This strategy typically relies on the presence of two adjacent amino groups on the quinazoline ring, which can then be condensed with a one-carbon synthon to form the fused imidazole ring.

A common method involves the reaction of a 6,7-diaminoquinazoline derivative with a carboxylic acid or its corresponding derivative, such as an orthoester or an aldehyde. For instance, the condensation of 6,7-diaminoquinazoline with formic acid or triethyl orthoformate under reflux conditions can lead to the formation of the unsubstituted this compound. The reaction proceeds through the initial formation of a formamidine (B1211174) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final tricyclic product. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar heterocyclic condensations researchgate.net.

Multi-Step Synthesis Approaches for Scaffold Construction

Multi-step synthetic sequences offer a robust and often more flexible approach to constructing the this compound scaffold, allowing for the introduction of various substituents at specific positions. A representative multi-step synthesis often begins with a readily available substituted anthranilic acid or a related benzene (B151609) derivative.

One such pathway could commence with the nitration of a suitable quinazoline precursor, followed by reduction of the nitro groups to diamines, which then serves as the key intermediate for the subsequent imidazole ring formation as described in the cyclization section. For example, a three-step synthesis has been reported for the analogous imidazo[1,2-c]quinazoline-5(6H)-thione derivatives, which involves the initial formation of a substituted imidazole ring, followed by reduction of a nitro group and subsequent cyclization ut.ac.irut.ac.ir. A similar strategic approach could be envisioned for the synthesis of 3H-imidazo[4,5-f]quinazolines, starting from an appropriately substituted dinitrobenzene derivative that is first converted to the corresponding diaminoquinazoline.

One-Pot Reaction Methodologies

One-pot syntheses have emerged as a powerful tool in modern organic chemistry, offering increased efficiency by minimizing purification steps and reducing waste. For the synthesis of imidazoquinazoline systems, one-pot methodologies can involve the sequential addition of reagents to a single reaction vessel to build the heterocyclic scaffold in a single operation.

For instance, a one-pot, three-component reaction has been developed for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, which could serve as precursors to the desired imidazoquinazoline system acs.orgnih.gov. While a direct one-pot synthesis of this compound is not extensively documented, related methodologies for other fused imidazole systems suggest its feasibility. A copper-catalyzed three-component assembly of cyanamides, 2-cyanoarylboronic acids, and amines has been reported for the synthesis of quinazolin-4(H)-imines, which can be further cyclized to form benzimidazo[1,2-c]quinazolines researchgate.net. This highlights the potential for developing one-pot procedures that assemble the this compound core from simpler starting materials.

Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction and functionalization of the this compound scaffold is no exception. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Techniques for Substituent Introduction

Palladium-catalyzed cross-coupling reactions are invaluable for introducing a wide array of substituents onto the quinazoline and, by extension, the this compound framework. These reactions typically involve the coupling of a halogenated or triflated quinazoline derivative with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an amine (Buchwald-Hartwig amination).

For example, a bromo- or chloro-substituted this compound could be subjected to Suzuki coupling conditions to introduce various aryl or heteroaryl groups. A typical Suzuki reaction would involve a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like sodium carbonate or potassium phosphate, and a suitable solvent system mdpi.comresearchgate.net. This methodology allows for the late-stage functionalization of the heterocyclic core, enabling the synthesis of diverse libraries of compounds for biological screening. The direct C-H functionalization of related imidazolinone systems using palladium catalysis has also been reported, suggesting a potential avenue for the direct introduction of substituents onto the this compound ring system without the need for pre-functionalization with a halogen nih.gov.

Synthesis of Specific Imidazoquinazoline Analogs

The synthesis of specific analogs of this compound allows for the exploration of structure-activity relationships. The methodologies described above can be adapted to produce a variety of substituted derivatives.

For the synthesis of 2-substituted analogs, the choice of the one-carbon synthon in the cyclization step is crucial. For example, using a substituted carboxylic acid or aldehyde in the condensation with 6,7-diaminoquinazoline will result in the corresponding 2-substituted this compound. The following table provides examples of starting materials and the resulting analogs.

Starting DiaminoquinazolineOne-Carbon SynthonResulting 2-Substituted Analog
6,7-DiaminoquinazolineFormic AcidThis compound
6,7-DiaminoquinazolineAcetic Anhydride2-Methyl-3H-imidazo[4,5-f]quinazoline
6,7-DiaminoquinazolineBenzaldehyde (B42025)2-Phenyl-3H-imidazo[4,5-f]quinazoline
6,7-DiaminoquinazolineCarbon DisulfideThis compound-2-thione

Furthermore, the introduction of substituents on the quinazoline portion of the molecule can be achieved by starting with a substituted anthranilic acid derivative in a multi-step synthesis. Palladium-catalyzed cross-coupling reactions can then be employed to further diversify the scaffold, as illustrated in the following table.

Starting Halogenated ImidazoquinazolineCoupling PartnerPalladium-Catalyzed ReactionResulting Functionalized Analog
8-Bromo-3H-imidazo[4,5-f]quinazolinePhenylboronic AcidSuzuki Coupling8-Phenyl-3H-imidazo[4,5-f]quinazoline
8-Bromo-3H-imidazo[4,5-f]quinazolineAniline (B41778)Buchwald-Hartwig AminationN-Phenyl-3H-imidazo[4,5-f]quinazolin-8-amine
2-Chloro-3H-imidazo[4,5-f]quinazoline4-Methoxyphenylboronic AcidSuzuki Coupling2-(4-Methoxyphenyl)-3H-imidazo[4,5-f]quinazoline

Approaches to Imidazo[1,2-c]quinazoline Derivatives

A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-c]quinazoline skeleton. One notable method involves a three-step reaction commencing from benzil. This process includes the formation of (2-nitrophenyl)-4,5-diphenyl-1H-imidazole, followed by the reduction of the nitro group and a subsequent cyclization reaction with carbon disulfide (CS2) to yield imidazo[1,2-c]quinazoline-5(6H)-thione derivatives. This approach is valued for its straightforward and user-friendly conditions, avoiding the need for expensive catalysts or reagents. nih.gov

Another efficient protocol involves a tandem reductive amination reaction. For instance, the reaction of 2-(2-bromophenyl)-4,5-disubstituted-1H-imidazole with dimethyl acetamide (B32628) in the presence of a copper catalyst (CuI), tert-butylhydroperoxide, and p-toluenesulphonic acid at elevated temperatures affords a series of imidazo[1,2-c]quinazolines in moderate yields. arkat-usa.org

Furthermore, zinc-reduced synthesis has been employed, where 2-(2-nitrophenyl)-1H-imidazoles are reduced to 2-(2-aminophenyl)-1H-imidazoles. These intermediates then react with isothiocyanates, followed by cyclization through nucleophilic attack of the nitrogen atoms on the C=S group, ultimately leading to the desired imidazo[1,2-c]quinazoline derivatives after the loss of H2S. nih.gov

A selection of synthetic methods for Imidazo[1,2-c]quinazoline derivatives is summarized in the table below.

Starting MaterialsReagents and ConditionsProduct TypeYieldReference
Benzil, 2-nitrobenzaldehydes1. Reduction of nitro group 2. CS2, KOH, EtOH, refluxImidazo[1,2-c]quinazoline-5(6H)-thioneModerate to Good nih.gov
2-(2-bromophenyl)-4,5-disubstituted-1H-imidazole, Dimethyl acetamideCuI, tert-butylhydroperoxide, p-toluenesulphonic acid, 130°CImidazo[1,2-c]quinazolinesModerate arkat-usa.org
2-(2-nitrophenyl)-1H-imidazoles1. Zn/H+ 2. Isothiocyanates 3. CyclizationImidazo[1,2-c]quinazolinesNot Specified nih.gov

Synthesis of Imidazo[4,5-g]quinazoline Derivatives

The synthesis of imidazo[4,5-g]quinazoline derivatives has been achieved through a novel multi-component reaction. This discovery stemmed from the analysis of trace impurities in a 5-aminobenzimidazole (B183301) library, which were identified as imidazo[4,5-g]quinazoline derivatives. The formation of this highly aromatic heterocyclic ring system involves a cascade of chemical transformations, including the formation of a Schiff's base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. nih.govmdpi.com This method has been utilized to prepare several novel compounds within this class. nih.gov

Specifically, the chemical transformation from 6-fluoro-1H-benzo[d]imidazol-5-amines to imidazo[4,5-g]quinazolines has been investigated using various aromatic aldehydes. nih.govmdpi.com For example, the reaction of the corresponding amine with an aldehyde in glacial acetic acid and tetrahydrofuran, followed by heating, yields the desired 1,2,6,8-tetrasubstituted-1H-imidazo[4,5-g]quinazolines. mdpi.com

Research has also highlighted the potent biological activity of linear imidazo[4,5-g]quinazolines, with some derivatives showing exceptionally high inhibitory activity. nih.gov In contrast, angular isomers have demonstrated significantly weaker inhibitory capabilities. nih.govnih.gov

The following table outlines a synthetic approach to Imidazo[4,5-g]quinazoline derivatives.

Starting MaterialReagents and ConditionsProduct TypeOverall YieldReference
6-Fluoro-1-(3-isopropoxypropyl)-2-(pyridin-4-yl)-1H-benzo[d]imidazol-5-amineAldehyde, Glacial acetic acid, Tetrahydrofuran, 90°C, ≥36 h1-(3-Isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline63.4% mdpi.com

Preparations of Fused Benzofuro and Pyrido Imidazoquinolines

The synthesis of fused heterocyclic systems containing the imidazoquinoline core is an area of active research. While specific methods for fusing benzofuran (B130515) and pyridine (B92270) rings directly to the this compound skeleton are not well-documented, related synthetic strategies for analogous structures provide valuable precedents.

Pyrido-fused Imidazoquinolines:

An expeditious microwave-assisted, one-pot sequential route has been developed for the synthesis of pyrido-fused imidazo[4,5-c]quinolines. This method utilizes a Pictet-Spengler cyclization strategy. The process begins with the condensation of substituted 2-amino pyridines with 2-bromo-2'-nitroacetophenone (B32119) to form imidazo[1,2-a]pyridines with a nitro group at the C-2 position. Subsequent reduction of the nitro group to an amine in a green solvent, followed by the Pictet-Spengler cyclization with various aldehydes, leads to the formation of the fused pyrido imidazo[4,5-c]quinoline scaffolds in high yields. nih.gov

Another approach involves a multicomponent Groebke–Blackburn–Bienaymé reaction to synthesize pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines. This reaction utilizes 2-aminoheteroaryl compounds, 2-formylbenzonitrile, and tert-butylisocyanide. The resulting intermediate undergoes N-deprotection and cyclization to yield the final fused products. nih.gov

Benzofuro-fused Quinolines:

While not directly involving an imidazole ring, the synthesis of benzofuro[3,2-c]quinolines offers insights into the construction of fused benzofuran systems. One method involves a stepwise chlorination/demethylation/cyclization of 3-(2-methoxyphenyl)quinolin-4(1H)-ones. This sequential transformation is efficient and proceeds under metal-free and mild reaction conditions to produce benzofuro[3,2-c]quinolines in high yields.

The table below summarizes synthetic approaches to related fused systems.

Fused SystemSynthetic StrategyKey ReactionsStarting MaterialsReference
Pyrido[4,5-c]imidazoquinolinesMicrowave-assisted one-pot sequential synthesisCondensation, Nitro reduction, Pictet-Spengler cyclization2-Amino pyridines, 2-Bromo-2'-nitroacetophenone, Aldehydes nih.gov
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-aminesMulticomponent ReactionGroebke–Blackburn–Bienaymé MCR, N-deprotection, Cyclization2-Aminoheteroaryls, 2-Formylbenzonitrile, tert-Butylisocyanide nih.gov
Benzofuro[3,2-c]quinolinesStepwise transformationChlorination, Demethylation, Cyclization3-(2-Methoxyphenyl)quinolin-4(1H)-ones

Regioselective Functionalization Strategies

The regioselective functionalization of the imidazoquinazoline core is crucial for the development of derivatives with specific biological activities. While information on the this compound isomer is scarce, studies on related heterocyclic systems provide a foundation for potential functionalization strategies.

Bromination and Cyanidation Techniques on Imidazole and Quinazoline Rings

Bromination:

The bromination of imidazo[4,5-b]pyridines, an isomer of the imidazoquinazoline core, has been reported. For example, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can be synthesized from 5-bromo-2,3-diaminopyridine and benzaldehyde in the presence of sodium metabisulfite (B1197395) in DMSO. This indicates that direct bromination of the pyridine part of the fused system is a feasible approach.

Cyanidation:

An electrochemical oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines has been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. This metal-free approach employs a buffer system and provides C3-cyanated products in good yields. researchgate.net This method offers an environmentally benign alternative to traditional metal-catalyzed cyanation reactions and could potentially be adapted for the imidazoquinazoline system.

The table below presents examples of halogenation and cyanation on related heterocyclic cores.

Heterocyclic CoreReactionReagents and ConditionsPosition of FunctionalizationReference
Imidazo[4,5-b]pyridineBromination5-Bromo-2,3-diaminopyridine, Benzaldehyde, Na2S2O5, DMSOC6 (Pyridine ring)Not explicitly cited
Imidazo[1,2-a]pyridine (B132010)C-H CyanationTrimethylsilyl cyanide (TMSCN), KH2PO4/K2HPO4 buffer, Electrochemical oxidationC3 (Imidazole ring) researchgate.net

Nucleophilic Substitution Reactions of Amino Groups

Nucleophilic aromatic substitution (SNAr) is a well-documented method for the functionalization of quinazoline rings, particularly for the introduction of amino groups. In 2,4-dichloroquinazoline (B46505) precursors, substitution reactions with various amine nucleophiles, including anilines, benzylamines, and aliphatic amines, consistently show regioselectivity for the 4-position of the quinazoline ring. nih.govnih.gov This leads to the formation of 2-chloro-4-aminoquinazoline derivatives. nih.gov

The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or triethylamine, to facilitate the removal of a proton from the intermediate. nih.gov In the absence of an added base, an excess of the amine nucleophile can serve the same purpose. nih.gov

While these studies focus on the quinazoline core, the principles of SNAr are applicable to the imidazo[4,5-f]quinazoline system, especially for the substitution of leaving groups on the quinazoline portion of the molecule. The presence of the fused imidazole ring may influence the reactivity and regioselectivity of such reactions.

The following table summarizes the key aspects of nucleophilic substitution on the quinazoline ring.

SubstrateNucleophileKey FeaturesProductReference
2,4-DichloroquinazolinePrimary and secondary aminesRegioselective substitution at the C4 position2-Chloro-4-aminoquinazoline nih.govnih.gov

Structure Activity Relationship Sar Studies of 3h Imidazo 4,5 F Quinazoline Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 3H-imidazo[4,5-f]quinazoline derivatives is profoundly influenced by the nature and placement of various substituents. Research has shown that even minor chemical alterations can lead to significant changes in pharmacological profiles. For instance, in the related imidazo[4,5-g]quinazoline series, which is a regioisomer of the this compound core, studies have revealed that the introduction of small electron-donating groups at the 6- or 7-positions can be beneficial for inhibitory activity. nih.gov

Furthermore, broader investigations into the quinazoline (B50416) scaffold have consistently highlighted the importance of substitutions at positions 2 and 3 for a range of biological activities, including antimicrobial and cytotoxic effects. nih.gov The presence of a substituted aromatic ring at the third position is often considered a key requirement for potent bioactivity. nih.gov These general principles observed in related quinazoline systems provide a foundational understanding for the targeted design of novel this compound analogs with enhanced therapeutic properties.

Positional Importance of Substituents on the Imidazoquinazoline Core

The specific placement of substituents on the this compound nucleus is a determining factor in the molecule's interaction with biological targets. The spatial arrangement of functional groups dictates the compound's ability to fit into binding pockets of enzymes and receptors, thereby influencing its efficacy.

Significance of Positions 2, 3, 6, and 8 for Pharmacological Activities

SAR studies on the broader class of quinazolinones have consistently identified positions 2, 3, 6, and 8 as crucial for modulating pharmacological activity. nih.govnih.gov Modifications at the 2-position can significantly impact the compound's potency and selectivity. For instance, the introduction of methyl, amine, or thiol groups at this position has been shown to be essential for the antimicrobial activities of certain quinazolinone derivatives. nih.gov

The nature of the substituent at the 3-position is also paramount. Often, a substituted aromatic ring at this position is a key feature for enhancing biological effects. nih.gov Furthermore, the presence of halogen atoms at the 6 and 8 positions has been found to improve the antimicrobial properties of quinazolinone compounds. nih.gov These findings suggest that strategic modifications at these specific positions of the this compound core could be a fruitful avenue for developing potent therapeutic agents.

Influence of Heterocyclic Moieties at Position 3

The introduction of various heterocyclic rings at the 3-position of the quinazolinone scaffold has been explored as a strategy to enhance biological activity. This approach aims to introduce additional points of interaction with the biological target, potentially leading to increased affinity and efficacy. Studies on related quinazolinone systems have suggested that the incorporation of different heterocyclic moieties at this position could lead to an increase in activity. researchgate.net This principle is being actively investigated in the design of novel this compound derivatives with tailored pharmacological profiles.

Correlations between Structural Modifications and Target Binding Affinity

The ultimate goal of SAR studies is to establish clear correlations between specific structural modifications and the binding affinity of a compound for its biological target. In the context of anticancer drug development, many quinazoline derivatives have been identified as potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov

SAR Insights from Specific Biological Activity Investigations

To gain a deeper understanding of the SAR of this compound derivatives, it is essential to examine the findings from specific biological investigations, particularly in the context of their anticancer properties.

Anticancer Activity and Structural Features

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives functioning as tyrosine kinase inhibitors. mdpi.com The general SAR for anticancer quinazolines often points to the importance of specific substitutions that enhance binding to the kinase domain of receptors like EGFR.

For instance, in the broader class of quinazolines, the presence of an aniline (B41778) group at the 4-position is a common feature of many potent EGFR inhibitors. nih.gov While the this compound system has a different substitution pattern, the principles of targeting the kinase active site remain relevant. The key is to identify substituents and their optimal positions on the imidazo[4,5-f]quinazoline core that can mimic the interactions of known potent inhibitors.

A study on the regioisomeric imidazo[4,5-g]quinazolines revealed that a linear compound, was a highly potent inhibitor with an IC50 of 0.008 nM. nih.gov The corresponding N-methyl analog showed similar high potency. nih.gov This underscores the significant impact that subtle structural changes can have on anticancer activity.

Compound IDModificationTargetActivity (IC50)
83 Linear imidazo[4,5-g]quinazolineEnzyme Inhibition0.008 nM nih.gov
84 N-methyl analog of 83Enzyme InhibitionSimilar to 83 nih.gov

This table is based on data for the regioisomeric imidazo[4,5-g]quinazoline and is presented for comparative purposes.

Further research focusing specifically on this compound derivatives is needed to delineate the precise structural requirements for potent and selective anticancer activity. By systematically modifying the substituents at key positions and evaluating their effects on various cancer cell lines and molecular targets, researchers can build a comprehensive SAR profile to guide the development of the next generation of targeted cancer therapies.

Antimicrobial Activity and Substitution Patterns

The quinazolinone core, a key component of the this compound structure, is a well-established pharmacophore in the development of antimicrobial agents. eco-vector.combiomedpharmajournal.org Research has demonstrated that the nature and position of substituents on the quinazolinone nucleus are critical determinants of its antibacterial and antifungal efficacy. eco-vector.com Modifications at various positions of the quinazoline ring have been explored to understand their impact on antimicrobial potency against a range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. eco-vector.comnih.gov

Studies on related quinazolinone derivatives have shown that incorporating different heterocyclic moieties can significantly enhance antimicrobial activity. For instance, a series of 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol-4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives exhibited good antibacterial and antifungal properties. nih.gov Similarly, the introduction of a polyhalobenzonitrile and an arylamine or alkylamine group to the quinazolinone structure resulted in compounds with variable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Further investigations into 2,3-disubstituted quinazolin-4(3H)-ones have provided specific insights into their structure-activity relationships. The presence of certain substituents has been found to be particularly effective. For example, compounds bearing chloro or hydroxy groups have shown very good antimicrobial activities. nih.gov The synthesis of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds has also yielded compounds with potent activity against multiple bacterial and fungal strains, with some showing minimum inhibitory concentration (MIC) values as low as 1-16 µg/mL. mdpi.com

Compound/Derivative ClassKey Structural FeaturesObserved Antimicrobial ActivityTarget Organisms
2,3-Disubstituted Quinazolin-4(3H)-onesChloro or hydroxy substitutionsVery good activityBacteria and Fungi
Hydrazone/Pyrazole QuinazolinonesIncorporation of hydrazone and 4-formylpyrazole scaffoldsPotent activity (MICs 1-16 µg/mL)E. coli, S. aureus, C. albicans
Aza Isatin (B1672199) QuinazolinonesN-hexyl substituted isatin moietyRelatively activeGram-positive/negative bacteria, Fungi
Thiazolidinone QuinazolinonesMethylene-1,3-thiazolidin-4-one linkageExcellent activity (with OH substitutions)Bacteria and Fungi

Anticonvulsant Activity and Heterocyclic Ring Systems

The quinazolin-4(3H)-one scaffold has been a subject of extensive research in the quest for novel anticonvulsant drugs with improved efficacy and fewer side effects, tracing back to the discovery of methaqualone. mdpi.comnih.gov The core structure is a key pharmacophore for central nervous system activity, and modifications, particularly at the 2 and 3 positions, have been shown to significantly influence anticonvulsant properties. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have revealed that the introduction of various heterocyclic systems and other functional groups can modulate the anticonvulsant potential. For instance, replacing the methyl group in early analogues with functionalities like alkylthiomethyl or alkyloxymethyl groups retained anticonvulsant activity. nih.gov The nature of the substituent at position 3 is particularly crucial; studies have shown that butyl substitution can have a significant effect on preventing the spread of seizure discharge, while benzyl (B1604629) substitution also confers strong anticonvulsant activity. mdpi.com

The mechanism of action for many of these derivatives is thought to involve the modulation of GABAergic neurotransmission. mdpi.com Some compounds are designed as potential positive allosteric modulators of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com The incorporation of different heterocyclic rings, such as piperazine (B1678402), has been explored. A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, including those with piperazine moieties, have demonstrated moderate to significant anticonvulsant activity in preclinical models like the pentylenetetrazole (PTZ)-induced seizure model. mdpi.comnih.gov

Compound SeriesKey Structural ModificationEffect on Anticonvulsant ActivityProposed Mechanism
2,3-disubstituted quinazolin-4(3H)-onesButyl substitution at position 3Significant prevention of seizure spreadGABAergic modulation
2,3-disubstituted quinazolin-4(3H)-onesBenzyl substitution at position 3Strong anticonvulsant activityGABAergic modulation
N-substituted quinazolin-4(3H)-yl)-alkanamidesIncorporation of amino acid moietiesSuperior activity compared to reference drugsImproved bioavailability
3-Substituted-2-(phenoxymethyl) quinazolin-4(3H)-onesIncorporation of piperazine ringsModerate to significant activityGABAA receptor modulation

α-Glucosidase Inhibition and Imidazo[1,2-c]quinazoline Modifications

Derivatives of imidazo[1,2-c]quinazoline, a related structural isomer, have emerged as a novel and potent scaffold for the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism and a target for the management of type 2 diabetes. semanticscholar.orgnih.gov The inhibition of this enzyme can help regulate blood glucose levels. researchgate.netnih.gov

SAR studies have been conducted to identify the optimal substitutions on the imidazo[1,2-c]quinazoline backbone for maximum inhibitory potency. Researchers have synthesized series of these derivatives and tested their activity against Saccharomyces cerevisiae α-glucosidase. semanticscholar.orgnih.gov These studies revealed that many of the synthesized compounds exhibit excellent inhibitory potential, with IC50 values significantly lower than that of the standard drug, acarbose (B1664774). semanticscholar.org

For example, in one study, a series of substituted imidazo[1,2-c]quinazolines displayed IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM, which were several times more potent than acarbose (IC50 value of 750.0 ± 1.5 μM). semanticscholar.org Compound 11j from this series was particularly noteworthy, showing an IC50 value of 12.44 ± 0.38 μM, making it approximately 60 times more potent than the positive control. semanticscholar.orgnih.gov Further research focusing on other modifications, such as the introduction of a 1,2,3-triazole ring linked by a thio-methyl group, also yielded potent inhibitors. nih.gov Molecular docking studies have complemented these findings by revealing important binding interactions within the active site of the α-glucosidase enzyme. semanticscholar.orgnih.gov

Compound SeriesExample CompoundKey Structural Featuresα-Glucosidase Inhibitory Activity (IC₅₀)
Substituted imidazo[1,2-c]quinazolines11jSpecific phenyl and other substitutions12.44 ± 0.38 µM
Triazolyl-thio imidazo[1,2-c]quinazolines19e2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazolePotent inhibition noted
Triazolyl-thio benzo nih.govresearchgate.netimidazo[1,2-c]quinazolines27ebenzo nih.govresearchgate.netimidazo[1,2-c]quinazolin-6-ylthio)methyl)-1H-1,2,3-triazolePotent inhibition noted
Standard DrugAcarboseAminocyclitol derivative750.0 ± 1.5 µM

Biological Activity Investigations and Therapeutic Potential of 3h Imidazo 4,5 F Quinazoline Derivatives

Investigation of Antitumor and Anticancer Activities

Derivatives of the quinazoline (B50416) family, to which 3H-imidazo[4,5-f]quinazolines belong, have been a focal point of anticancer drug discovery. frontiersin.org The planar, heterocyclic nature of this scaffold allows for interactions with various biological targets, leading to the disruption of cancer cell proliferation and survival.

The cytotoxic effects of quinazoline derivatives have been evaluated against a broad spectrum of human cancer cell lines. Research has demonstrated that modifications to the quinazoline core can yield compounds with significant antiproliferative activity.

For instance, a series of novel 3-methyl-quinazolinone derivatives were tested for their in vitro antitumor activity against several human cancer cell lines, including A549 (non-small cell lung cancer), PC-3 (prostate cancer), and SMMC-7721. Certain compounds within this series, such as 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, displayed notable inhibitory effects. pharmpharm.ru Similarly, morpholine-substituted quinazoline derivatives have shown cytotoxic potential against A549 and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net One compound in this series, featuring a 3,4,5-trimethoxy substituent, was particularly effective against A549, MCF-7, and SHSY-5Y (neuroblastoma) cells. researchgate.net

Furthermore, studies on quinazoline-based thiazole (B1198619) derivatives have reported moderate to significant cytotoxic impact against MCF-7, HepG2 (hepatocellular carcinoma), and A549 cell lines, with some compounds showing more pronounced effects than the standard drug erlotinib. nih.gov The anticancer activity of certain quinazoline derivatives has also been observed against the K562 chronic myelogenous leukemia cell line, where they were found to induce cell death in a dose- and time-dependent manner. nih.gov

While much of the research has focused on the broader quinazoline and quinazolinone scaffolds, these findings provide a strong rationale for the continued investigation of the specific 3H-imidazo[4,5-f]quinazoline core against a wide array of cancer cell types.

Table 1: Cytotoxic Activity of Selected Quinazoline Derivatives against Various Cancer Cell Lines

Compound Type Cell Line IC50 (µM) Reference
3-methyl-quinazolinone derivative (5k) A549 12.30 ± 4.12 pharmpharm.ru
3-methyl-quinazolinone derivative (5k) PC-3 17.08 ± 3.61 pharmpharm.ru
Morpholine substituted quinazoline (AK-10) A549 8.55 ± 0.67 researchgate.net
Morpholine substituted quinazoline (AK-10) MCF-7 3.15 ± 0.23 researchgate.net
Quinazoline-based thiazole derivative (4i) MCF-7 2.86 nih.gov
Quinazoline-based thiazole derivative (4i) HepG2 5.91 nih.gov
Quinazoline-based thiazole derivative (4i) A549 14.79 nih.gov
Quinazoline compound (4t-CHQ) K562 200 nih.gov

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

EGFR Inhibition: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. pharmpharm.ru Several FDA-approved drugs for cancer treatment are based on this structure. ekb.eg Research on novel 3-methyl-quinazolinone derivatives has identified compounds that potently inhibit EGFR, with one derivative exhibiting an IC50 value of 10 nM. pharmpharm.ru This inhibition is often achieved through interactions with key amino acid residues within the ATP-binding site of the kinase. ekb.eg

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers, making them an attractive target for anticancer therapies. eco-vector.com Structurally related imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases. ekb.eg One such derivative demonstrated IC50 values of 0.042, 0.198, and 0.227 µM for Aurora-A, Aurora-B, and Aurora-C, respectively. ekb.eg Furthermore, 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives have been designed and shown to have potent inhibitory activity against Aurora A and Aurora B. mdpi.com

There is currently limited specific information available in the reviewed literature regarding the inhibition of Casein Kinase 2 (CK2) by this compound derivatives.

Table 2: Kinase Inhibitory Activity of Selected Quinazoline and Related Derivatives

Compound Type Kinase Target IC50 Reference
3-methyl-quinazolinone derivative EGFR 10 nM pharmpharm.ru
Imidazo[4,5-b]pyridine derivative Aurora-A 0.042 µM ekb.eg
Imidazo[4,5-b]pyridine derivative Aurora-B 0.198 µM ekb.eg
Imidazo[4,5-b]pyridine derivative Aurora-C 0.227 µM ekb.eg
6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative Aurora A 84.42 nM mdpi.com
6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative Aurora B 14.09 nM mdpi.com

The anticancer activity of quinazoline derivatives also extends to the modulation of key cellular signaling pathways that control gene expression related to inflammation, cell proliferation, and survival. The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1) are pivotal in this regard and are often constitutively active in cancer cells.

Research into 2-thiazole-5-yl-3H-quinazolin-4-one derivatives has demonstrated their ability to inhibit NF-κB and AP-1 mediated transcriptional activation. Specific compounds from this series were identified as promising dual inhibitors of both pathways, while others showed selective inhibition of either NF-κB or AP-1. This modulation of transcription factor activity represents a significant mechanism for the anticancer potential of the broader quinazoline class.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. nih.gov Disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis.

Several studies have highlighted the potential of quinazoline derivatives as inhibitors of tubulin polymerization. nih.gov These compounds often act by binding to the colchicine (B1669291) binding site on tubulin, thereby preventing microtubule assembly. nih.gov For example, a novel series of quinoline (B57606) derivatives of combretastatin (B1194345) A-4, which incorporate a quinazoline-like structure, have been shown to be potent inhibitors of tubulin polymerization. nih.gov This activity leads to a G2/M phase cell cycle arrest and the induction of apoptosis. nih.gov While this research points to a promising avenue, more specific studies on this compound derivatives are needed to fully elucidate their effects on tubulin dynamics.

Research into Antimicrobial Properties

In addition to their anticancer potential, quinazoline derivatives have been investigated for their ability to combat microbial infections. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action.

The antibacterial activity of quinazolinone derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.

Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit a pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. The structural features of these molecules, such as the presence of a naphthyl radical or an amide group, appear to contribute to their bacteriostatic effects.

Furthermore, research on a new class of fused quinazolines, specifically imidazo/benzimidazo[1,2-c]quinazolines, which are structurally related to the this compound core, has shown promising antibacterial activity. These compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Certain derivatives exhibited minimum inhibitory concentration (MIC) values in the range of 4–8 μg/mL against these strains.

Table 3: Antibacterial Activity of Selected Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
8ga Escherichia coli 4-8
8gc Escherichia coli 4-8
8gd Escherichia coli 4-8
8ga Pseudomonas putida 4-8
8gc Pseudomonas putida 4-8
8gd Pseudomonas putida 4-8
8ga Bacillus subtilis 4-8
8gc Bacillus subtilis 4-8
8gd Bacillus subtilis 4-8
8ga Staphylococcus aureus 4-8
8gc Staphylococcus aureus 4-8
8gd Staphylococcus aureus 4-8

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

Research into the antifungal properties of imidazo-fused quinazoline systems has shown varied efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. While direct studies on the this compound scaffold are not extensively detailed in the reviewed literature, investigations into closely related isomers provide valuable insights.

For instance, studies on 2-alkyl- and 2-aryl-5,8-diethyl-imidazo[4,5-g]quinoxaline-5H,8H-6,7-diones, an isomeric scaffold, demonstrated moderate to weak antifungal activity against both C. albicans and A. niger. nih.gov Similarly, S-substituted derivatives of 2-mercapto-5,8-diethyl-imidazo[4,5-g]-quinoxaline also exhibited this modest activity profile. nih.gov

In a different but related series, a 1,2,4-triazolo[1,5-a]quinazolinone derivative, identified as THTQ, showed notable inhibitory effects against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 15 mg/mL, which was comparable to the standard drug fluconazole. nih.gov The same compound displayed moderate activity against Candida albicans with a MIC of 7.5 mg/mL. nih.gov Another study on quinazolinone-azole hybrids found that compound 6b was particularly effective against Candida albicans and Aspergillus niger. informahealthcare.com These findings suggest that the broader quinazoline framework, especially when fused with other heterocyclic rings like imidazole (B134444) or triazole, is a promising area for the development of new antifungal agents.

Antifungal Activity of Related Imidazo-Fused Quinazoline Derivatives
Compound ScaffoldFungal StrainObserved Activity
Imidazo[4,5-g]quinoxaline derivativesCandida albicans, Aspergillus nigerModerate to weak activity nih.gov
1,2,4-Triazolo[1,5-a]quinazolinone (THTQ)Aspergillus nigerGood (MIC: 15 mg/mL) nih.gov
1,2,4-Triazolo[1,5-a]quinazolinone (THTQ)Candida albicansModerate (MIC: 7.5 mg/mL) nih.gov

Antitubercular Studies

The quinazoline scaffold is a recognized pharmacophore in the development of antitubercular agents. nih.govresearchgate.net Research has demonstrated that various derivatives exhibit significant antimycobacterial activity. nih.gov Studies on broad quinazoline derivatives have shown activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.govnih.gov For example, a series of 4-(S-Alkylthio)quinazoline derivatives were synthesized and tested, with 4-(S-Butylthio)quinazoline showing more potent activity against atypical mycobacteria than the standard drug isoniazid. nih.gov Another study synthesized a series of [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives which showed comparable activity to standard antitubercular drugs using the Alamar blue assay method. ijprajournal.com

While these studies establish the potential of the general quinazoline core, specific research focusing on the antitubercular properties of the this compound isomer is less prevalent in the cited literature. However, the activity of related fused heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) amides, has been explored, with some analogues showing potent activity against M. tuberculosis H37Rv. rsc.org This suggests that fused imidazo-heterocyclic systems are a promising avenue for antitubercular drug discovery.

Exploration of Other Pharmacological Activities

Anti-inflammatory Investigations

Derivatives of the quinazoline scaffold have been extensively investigated for their anti-inflammatory potential. nih.govnih.govmdpi.com These studies often utilize models such as carrageenan-induced paw edema in rodents to evaluate efficacy. fabad.org.tr

One study focused on novel quinazoline-4(3H)-one-2-carbothioamide derivatives and evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Several compounds from this series demonstrated potent inhibition of NO production, significantly surpassing the activity of the standard drug dexamethasone. rsc.org For example, compounds with 4-Cl, 4-Br, and 4-CF3 substitutions on a phenyl ring attached to the thioamide group showed IC50 values of 2.99 µM, 3.27 µM, and 1.12 µM, respectively, compared to 14.20 µM for dexamethasone. rsc.org

While these results are for the broader quinazolinone class, research on the closely related 2,3-diaryl-3H-imidazo[4,5-b]pyridine scaffold also revealed potent and selective inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov This indicates that the fusion of an imidazole ring to a nitrogen-containing heterocyclic core can yield significant anti-inflammatory properties.

Inhibition of NO Production by Quinazolinone Derivatives
CompoundSubstitution PatternIC50 (µM)
8d4-Cl2.99 rsc.org
8g4-Br3.27 rsc.org
8k4-CF31.12 rsc.org
Dexamethasone (Standard)N/A14.20 rsc.org

Anticonvulsant Activity Research

The quinazolin-4(3H)-one nucleus is a well-established scaffold for anticonvulsant activity, with research continuing since the discovery of methaqualone. nih.gov Numerous studies have evaluated new derivatives in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govmdpi.com

A study of newly synthesized quinazoline-4(3H)-ones showed that various derivatives exhibited anticonvulsant activity ranging from 17–100% protection against scPTZ-induced seizures. mdpi.com In another investigation, 2,3-disubstituted quinazolin-4(3H)-one derivatives were evaluated, with many showing potent activity in the PTZ-induced seizure model. mdpi.com The protective effects of these compounds were antagonized by flumazenil, suggesting a mechanism of action involving the benzodiazepine (B76468) binding site of the GABAA receptor. mdpi.com

Further research on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones also indicated that some compounds possess moderate to significant anticonvulsant activity when compared to diazepam. nih.gov Although these findings pertain to the quinazolinone core, they highlight the structural features that contribute to anticonvulsant effects, which could be relevant for the design of this compound derivatives. The evaluation of 5-phenyl- nih.govnih.govnih.govtriazolo[4,3-c]quinazolin-3-amine derivatives also showed promising anticonvulsant activity in the MES test. nih.gov

Central Nervous System (CNS) Depressant Studies

The CNS depressant activities of quinazoline derivatives have been a subject of pharmacological research, often linked to their sedative-hypnotic and anticonvulsant properties. nih.govnih.gov Studies have employed methods like the actophotometer screen to measure sedative effects and the forced swim pool method to assess general CNS depressant activity. nih.gov

In one study, a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones was synthesized and evaluated. nih.gov The majority of these compounds exhibited significant sedative-hypnotic activity. nih.gov The forced swim pool test also identified several potent compounds within this series, confirming their CNS depressant effects. nih.gov Another study on various fluorinated 2-alkyl/phenyl-3-aryl-4(3H)-quinazolones also reported that most of the screened compounds showed significant depressant activity. nih.gov These investigations underscore the potential of the quinazolinone skeleton to serve as a template for developing new CNS-active agents.

Antidiabetic Potential as α-Glucosidase Inhibitors

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. The quinazoline scaffold has emerged as a promising framework for developing novel α-glucosidase inhibitors. nih.govekb.eg

While data specific to the this compound isomer is limited, extensive research on the closely related imidazo[1,2-c]quinazoline scaffold has yielded potent inhibitors. nih.gov A series of these derivatives exhibited excellent inhibitory activities against Saccharomyces cerevisiae α-glucosidase, with IC50 values ranging from 12.44 µM to 308.33 µM. nih.gov Notably, one compound with two methoxy (B1213986) groups on the phenyl ring (compound 11j) displayed an IC50 value of 12.44 ± 0.38 µM, making it over 60 times more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). nih.gov Another derivative (compound 11k) also showed strong inhibition with an IC50 of 14.32 ± 0.05 µM. nih.gov These results strongly suggest that the imidazo-fused quinazoline core is a highly promising scaffold for designing potent α-glucosidase inhibitors.

α-Glucosidase Inhibitory Activity of Imidazo[1,2-c]quinazoline Derivatives
CompoundSubstitutionIC50 (µM)
11j2,3-dimethoxy12.44 ± 0.38 nih.gov
11k2,4-dimethoxy14.32 ± 0.05 nih.gov
11m3,4-dimethoxy21.57 ± 0.32 nih.gov
Acarbose (Standard)N/A750.0 ± 1.5 nih.gov

Antioxidant Activity Evaluations

The antioxidant potential of this compound derivatives, more broadly classified under quinazolinones, has been a subject of significant research interest. These investigations aim to identify compounds capable of mitigating oxidative stress, a key factor in various pathological conditions. The antioxidant capacity is often evaluated through various in vitro assays that measure the ability of these compounds to scavenge free radicals.

Several studies have synthesized and screened a variety of 2-substituted quinazolin-4(3H)-ones to establish structure-activity relationships concerning their antioxidant properties. nih.govnih.gov The evaluation methods commonly employed include the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. nih.govnih.gov Research has indicated that the presence and position of hydroxyl and methoxy groups on the phenyl ring at the 2-position are crucial for antioxidant activity. nih.govnih.gov For instance, derivatives with at least one hydroxyl group, in addition to a methoxy group or a second hydroxyl group in the ortho or para positions, have demonstrated notable antioxidant capabilities. nih.govnih.gov

Further studies have explored a range of quinazolinone derivatives for their radical scavenging effects. For example, certain 3-amino-2-methylquinazolin-4(3H)-one derivatives have been synthesized and evaluated using the nitric oxide (NO) radical scavenging method, with some compounds showing excellent scavenging capacity, even higher than the standard antioxidant, ascorbic acid. orientjchem.org The results from DPPH assays have also shown that certain compounds are as effective as ascorbic acid in their antioxidant action. orientjchem.org The mechanism often involves the donation of electrons to neutralize free radicals. orientjchem.org

A series of 2,3-disubstituted quinazolinone analogs have also been assessed for their antioxidant potential using DPPH radical-scavenging assays, reducing power, and total antioxidant status (TAS) assays, identifying compounds with significant activity. mdpi.com The linking of a quinazolin-4-one scaffold with a phenol (B47542) moiety has been explored as a strategy to enhance antioxidant potential, with some ortho diphenolic derivatives showing higher radical scavenging activity than reference antioxidants. mdpi.com Additionally, new quinazolin-4(3H)-one derivatives incorporating an isoxazole (B147169) moiety have demonstrated moderate anti-DPPH activity. nih.gov

Table 1: Antioxidant Activity of Selected Quinazolinone Derivatives

Compound Assay Activity Reference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one DPPH, ABTS, CUPRAC Potent antioxidant with metal-chelating properties nih.govnih.gov
2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one DPPH, Nitric Oxide Excellent scavenging capacity, higher than ascorbic acid orientjchem.org
3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) DPPH, Nitric Oxide Excellent scavenging capacity, higher than ascorbic acid orientjchem.org
(14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivatives Not specified IC50 values of 18.78 ± 1.86 µg/mL, 16.84 ± 2.60 µg/mL, and 18.64 ± 2.40 µg/mL mdpi.com
Phenolic 4(3H)-quinazolinone derivatives (ortho diphenolic) ABTS+, DPPH, NO Higher radical scavenging activity than reference antioxidants mdpi.com
N-propargylquinazolin-4(3H)-one with arylnitriloxides DPPH Moderate anti-DPPH activity nih.gov

Antihypertensive Activity Studies

Quinazolinone derivatives have been extensively investigated for their potential as antihypertensive agents. pnrjournal.com The core structure is a key feature in several commercially available antihypertensive drugs, which primarily act as α1-adrenoceptor antagonists. researchgate.net This has spurred further research into novel derivatives with improved efficacy and pharmacological profiles.

A series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their in vivo antihypertensive activities. researchgate.netnih.gov In these studies, several compounds demonstrated a significant hypotensive effect, often accompanied by bradycardia (a decrease in heart rate). researchgate.netnih.gov Notably, some of these synthesized compounds exhibited better activity than the reference drug, Prazosin, a well-known α1 blocker used in the treatment of hypertension. researchgate.netnih.gov The acute toxicity studies for these compounds also indicated a high safety margin. researchgate.netnih.gov

The mechanism of action for many of these antihypertensive quinazoline derivatives is attributed to their α1-adrenergic receptor blocking activity. japsonline.com By blocking these receptors on vascular smooth muscle, they prevent vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure. The research in this area often involves the synthesis of various analogs with different substitutions on the quinazolinone core to optimize their interaction with the α1-adrenoceptor.

Table 2: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Series Key Findings Reference Drug Reference
Novel substituted quinazolin-4(3H)-ones (e.g., 2a, 2c, 4a, 4d, 5d, 6a, 6b) Showed hypotensive effect and produced bradycardia; better activity than reference drug. Prazosin researchgate.netnih.gov
2-amino-4(3H)-quinazolinones Demonstrated antihypertensive properties. Not specified nih.gov
Various Quinazoline derivatives Screened for α1-adrenergic receptor blocking activity. Not specified japsonline.com

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)

The broad biological spectrum of quinazolinone derivatives extends to antiviral activity, with various analogs showing potential against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.

Research has shown that 2-phenyl-3-substituted quinazolin-4-(3H)-ones possess anti-HIV activity. internationalscholarsjournals.com Further studies have synthesized and evaluated novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines, with some compounds showing in vitro anti-HIV activity. nih.gov

In the context of influenza, certain quinazolinone derivatives have been identified as promising antiviral agents. For instance, 2-Methylquinazolin-4(3H)-one has been investigated for its therapeutic potential against influenza A virus-induced acute lung injury in mice. mdpi.com This compound demonstrated significant antiviral effects by suppressing viral replication in vitro. mdpi.com In vivo studies further confirmed its efficacy in ameliorating lung lesions and inflammation by downregulating viral neuraminidase (NA) and nucleoprotein (NP). mdpi.com

A wide spectrum of antiviral activity has been observed for other quinazolinone derivatives. internationalscholarsjournals.com Specific compounds have shown activity against vaccinia virus, parainfluenza-3 virus, Punta Toro virus, Herpes Simplex Virus type 1 (HSV-1), HSV-2, and Coxsackie virus B4. internationalscholarsjournals.com The antiviral activity is typically expressed as the concentration required to inhibit the viral cytopathogenic effect by 50%. internationalscholarsjournals.com

Table 3: Antiviral Activity of Selected Quinazolinone Derivatives

Compound/Derivative Virus Activity Reference
2-Phenyl-3-Substituted Quinazolin-4-(3H)-ones HIV Reported anti-HIV activity internationalscholarsjournals.com
1-(2',6'-dichlorophenyl)-1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridine HIV In vitro anti-HIV activity nih.gov
2-Methylquinazolin-4(3H)-one Influenza A Virus (H1N1) Significant antiviral activity in vitro (IC50 of 23.8 µg/mL) and in vivo mdpi.com
Compound QAA Vaccinia virus, parainfluenza-3 virus, Punta Toro virus Specific antiviral activity internationalscholarsjournals.com
Compound QOPD HSV-1, HSV-2, vaccinia virus Specific antiviral activity internationalscholarsjournals.com
Compounds QONA and PD-NFIN Coxsackie virus B4 Specific antiviral activity internationalscholarsjournals.com

Antimalarial Compound Development

The development of novel antimalarial agents is a critical area of research due to the emergence of drug-resistant strains of Plasmodium. Quinazolinone derivatives have been identified as a promising scaffold for the design of new antimalarial drugs. nih.gov

Several studies have focused on the synthesis and in vivo evaluation of 4(3H)-quinazolinone derivatives against Plasmodium berghei. In a 4-day suppressive test, a standard model for in vivo antimalarial screening, a number of synthesized 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones exhibited activity against the parasite. Among these, certain compounds showed very promising activity, with significant percent suppression of parasitemia. For instance, one study found that compounds with a secondary amine group, a 2-nitrostyryl group, and a methyl group of a p-tolyl substituent were particularly active.

Further research into 3-aryl-2-styryl substituted-4(3H)-quinazolinones has also yielded compounds with pronounced antimalarial activities. nih.gov The mean parasitemia level in mice treated with these target compounds decreased significantly compared to the negative control group, confirming their ability to suppress the proliferation of Plasmodium berghei ANKA strains. nih.gov

The pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold has also been explored. A series of carbamate, carboxamide, succinimide, and alkylamine derivatives of a parent pyrroloquinazolinediamine compound were prepared to improve its therapeutic index. researchgate.net The resulting acetamide (B32628) and imide derivatives showed potent cell growth inhibition against four clones of Plasmodium falciparum and were highly active against Plasmodium berghei. researchgate.net

Table 4: Antimalarial Activity of Selected Quinazolinone Derivatives

Compound/Derivative Parasite Strain Key Findings Reference
3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones (e.g., IIIc, IVa, IVb, IVf) P. berghei Compound IVa was the most active; percent suppression of 70.7%, 78.4%, 60.6%, and 71.6% at 40 mg/kg for compounds IIIc, IVa, IVb, and IVf respectively.
3-aryl-2-styryl substituted-4(3H)-quinazolinones (Compounds 8 and 10) P. berghei ANKA Pronounced antimalarial activities with percent suppression of 70.01% and 74.18% respectively. nih.gov
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives (acetamides and imide) P. falciparum (D-6, RCS, W-2, TM91C235) Potent cell growth inhibition with a 50% inhibitory concentration of ~0.01 ng/ml. researchgate.net
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives (acetamides and imide) P. berghei Highly active with 100% cure at doses from <0.1 mg/kg to 220 mg/kg. researchgate.net

Mechanistic Investigations of 3h Imidazo 4,5 F Quinazoline and Its Interactions

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the interactions between a ligand, such as a derivative of 3H-imidazo[4,5-f]quinazoline, and a biological target at the molecular level. These in silico methods provide crucial insights into binding affinities, mechanisms of action, and the structural basis for selectivity, guiding the rational design of more potent and specific inhibitors.

Prediction of Binding Mechanisms with Biological Targets

Molecular docking simulations have been instrumental in predicting the binding modes of quinazoline-based compounds with various biological targets. These studies reveal that the binding is typically stabilized by a network of non-covalent interactions within the active site of the target protein. Common interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. nih.govnih.gov

For instance, docking studies of quinazolin-4(3H)-one derivatives with cyclin-dependent kinase 2 (CDK2) predicted that the stability of the ligand-protein complex is maintained by a combination of hydrogen bonds with key amino acid residues like Asp86, Leu83, and Glu12, as well as pi-pi stacking with His84 and several pi-alkyl interactions. nih.gov Similarly, in studies with α-glucosidase, derivatives of the related imidazo[1,2-c]quinazoline scaffold were predicted to form hydrogen bonds with residues such as Glu277, alongside various electrostatic and hydrophobic interactions. nih.gov These computational predictions suggest that the fused imidazole (B134444) and quinazoline (B50416) rings provide a rigid scaffold that can be appropriately substituted to optimize interactions with the specific topology and chemical environment of a target's active site.

Elucidation of Selectivity Profiles for Kinases and Receptors

Computational studies are critical for elucidating the selectivity profiles of inhibitors against different but structurally related proteins, such as kinase isoforms. By comparing the docking poses and interaction patterns of a compound within the active sites of different kinases, researchers can understand the structural features that govern selectivity.

For example, studies on imidazo[4,5-b]pyridine derivatives, a structurally related class of compounds, have been used to design inhibitors with high selectivity for Aurora-A kinase over the highly homologous Aurora-B. acs.org Molecular modeling can identify subtle differences in the amino acid composition of the kinase hinge region or the solvent-exposed regions, which can be exploited to achieve selectivity. acs.org Kinase profiling of the quinazoline BPR1K871 revealed that it potently inhibited Aurora-A, Aurora-B, and Aurora-C, indicating a pan-Aurora profile, which was consistent with its multi-kinase inhibition potential observed in broader screening panels. nih.gov These simulation-driven insights allow for the targeted modification of the lead compound to enhance interactions with the desired target while minimizing off-target binding, thereby predicting and improving the selectivity profile.

Analysis of Ligand-Protein Interactions (e.g., with α-glucosidase, EGFR, DHFR, TS)

Detailed analysis of ligand-protein interactions provides a static but insightful snapshot of how these compounds bind to their targets.

α-Glucosidase: Molecular docking of imidazo[1,2-c]quinazoline derivatives into the active site of Saccharomyces cerevisiae α-glucosidase has shown key interactions. The nitrogen atoms of the imidazole moiety are often involved in hydrogen bonding with acidic residues like Glu277. nih.gov Phenyl rings attached to the core scaffold contribute significantly through pi-lone pair, pi-cation/anion, and pi-pi stacked interactions, which are crucial for stabilizing the complex. nih.gov

Epidermal Growth Factor Receptor (EGFR): Docking studies of quinazoline-based inhibitors within the ATP-binding site of EGFR are extensive. These studies consistently show that the quinazoline core acts as a scaffold that mimics the adenine (B156593) ring of ATP. researchgate.net Key interactions frequently involve the formation of a crucial hydrogen bond between the N1 or N3 atom of the quinazoline ring and the backbone of a key amino acid in the hinge region. researchgate.netnih.gov Furthermore, interactions with the DFG (Asp-Phe-Gly) motif, particularly with the residue Asp855, are critical for inhibiting the active state of the EGFR kinase. nih.gov Additional stability is conferred by pi-alkyl interactions with residues like Leu718, Val726, and Ala743. nih.gov

Dihydrofolate Reductase (DHFR): Quinazoline-based compounds have been designed as antifolates to mimic the structure of methotrexate (B535133) and inhibit DHFR. nih.govnih.gov Molecular modeling studies assess the fit of these compounds within the DHFR active site. Docking predicts interactions with key residues such as Phe31 and Arg22, which are important for high binding affinity. nih.gov The quinazoline scaffold serves as a pteridine (B1203161) ring bioisostere, forming hydrogen bonds and hydrophobic interactions within the folate binding pocket. nih.govresearchgate.net

Thymidylate Synthase (TS): Quinazoline analogues have also been developed as classical antifolates targeting TS. nih.gov The design of these inhibitors, such as N¹⁰-propargyl-5,8-dideazafolic acid, involves a quinazoline core that occupies the folate-binding site of the enzyme. nih.gov Docking studies can rationalize the inhibitory activity by showing how substitutions on the quinazoline ring affect the compound's ability to form stable interactions within the catalytic pocket, thereby preventing the binding of the natural substrate. mdpi.com

Table 1: Predicted Molecular Interactions of Quinazoline-Based Scaffolds with Biological Targets

Target EnzymeKey Interacting ResiduesTypes of InteractionsReference
α-GlucosidaseGlu277Hydrogen bonding, Pi-pi stacking, Electrostatic interactions nih.gov
EGFR KinaseAsp855, Phe856, Leu718, Ala743, Val726Hydrogen bonding, Pi-alkyl interactions, Pi-sigma interactions nih.gov
DHFRPhe31, Arg22Hydrogen bonding, Hydrophobic interactions nih.gov
CDK2Asp86, His84, Leu83, Glu12Hydrogen bonding, Pi-pi stacking, Pi-alkyl interactions nih.gov

Investigation of Enzymatic Inhibition Mechanisms

Biochemical assays are essential for validating the predictions from computational studies and for quantifying the inhibitory potency of compounds against their target enzymes. These investigations provide concrete data, such as IC₅₀ values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50%.

Kinase Activity Modulation (e.g., Aurora-A, Aurora-B, Aurora-C, CK2)

Derivatives based on the imidazo[4,5-f]quinazoline and related scaffolds have been identified as potent modulators of several protein kinases, particularly the Aurora kinase family, which are key regulators of cell division.

Aurora Kinases: Several studies have demonstrated that quinazoline and imidazo[4,5-b]pyridine-based compounds can potently inhibit Aurora kinases A, B, and C. nih.gov For example, the quinazoline derivative BPR1K871 was identified as a potent dual inhibitor of Aurora A (IC₅₀ = 22 nM) and Aurora B (IC₅₀ = 13 nM). nih.gov Another imidazo[4,5-b]pyridine derivative showed high affinity for Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). acs.org The development of inhibitors that are selective for a specific Aurora isoform is a significant area of research, as this may lead to more targeted therapeutic effects. mdpi.com For instance, imidazo[4,5-b]pyridine derivatives have been specifically designed to achieve a high degree of selectivity for Aurora-A over Aurora-B in both biochemical and cellular assays. acs.org

Cyclin-Dependent Kinase 2 (CDK2): While specific data on CK2 is limited in the reviewed literature, related quinazolin-4(3H)-one derivatives have shown strong inhibitory activity against the cell cycle-regulating kinase CDK2. Compounds designated as 2i and 3i exhibited potent inhibition with IC₅₀ values of 0.173 µM and 0.177 µM, respectively, which is comparable to the established inhibitor imatinib. nih.gov

Table 2: Inhibitory Activity of Representative Quinazoline-Based Compounds Against Various Kinases

Compound ClassTarget KinaseInhibitory Value (IC₅₀ or Kd)Reference
Quinazoline (BPR1K871)Aurora-A22 nM (IC₅₀) nih.gov
Quinazoline (BPR1K871)Aurora-B13 nM (IC₅₀) nih.gov
Imidazo[4,5-b]pyridine (27e)Aurora-A7.5 nM (Kd) acs.org
Imidazo[4,5-b]pyridine (27e)Aurora-B48 nM (Kd) acs.org
Quinazolin-4(3H)-one (2i)CDK20.173 µM (IC₅₀) nih.gov
Quinazolin-4(3H)-one (3i)CDK20.177 µM (IC₅₀) nih.gov
Quinazolin-4(3H)-one (3i)HER20.079 µM (IC₅₀) nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR tyrosine kinase, a key target in cancer therapy. ekb.eg Many approved and investigational drugs are based on this structure. nih.govamazonaws.com The primary mechanism of inhibition involves competitive binding at the ATP pocket of the enzyme's kinase domain, which blocks receptor autophosphorylation and downstream signaling pathways. researchgate.netnih.gov

Numerous studies have synthesized and evaluated series of quinazoline derivatives for their EGFR inhibitory activity. For instance, a series of quinazolin-4(3H)-one derivatives were tested, with some compounds showing excellent EGFR inhibitory activity comparable to the reference drug erlotinib. nih.gov In another study, compound 5g , a 3-methylquinazolinone derivative, achieved an inhibition rate of 64.95% at a concentration of 1 µM. nih.gov The development of irreversible inhibitors, which form a covalent bond with a cysteine residue in the EGFR active site, represents another important strategy that often utilizes a quinazoline core. researchgate.net The extensive research in this area has solidified the importance of the quinazoline scaffold in targeting EGFR kinase activity. mdpi.comnih.govnih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

The enzymes Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are critical for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis and repair. frontiersin.orgmdpi.com DHFR and TS, along with serine hydroxymethyltransferase (SHMT), form a metabolic cycle that provides the necessary components for cell proliferation. frontiersin.org DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com Subsequently, TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using N5,N10-methylenetetrahydrofolate as a cofactor. nih.gov Inhibition of DHFR leads to a deficiency in tetrahydrofolate, disrupting the synthesis of purines and thymidylate, which ultimately results in cell death. nih.gov This makes DHFR a significant target in the development of anticancer agents. nih.gov

A series of novel quinazoline analogs, designed to mimic the structural features of the known DHFR inhibitor methotrexate, have been synthesized and evaluated for their inhibitory activity against mammalian DHFR. nih.gov Molecular modeling studies were employed to predict the binding of these compounds within the active site of human DHFR. nih.gov The in vitro evaluation identified several potent inhibitors of the enzyme. nih.gov For instance, compounds 28 , 30 , and 31 demonstrated significant DHFR inhibition with IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov

Interestingly, not all compounds with potent antitumor activity showed strong DHFR inhibition. nih.gov Compounds 19 , 41 , and 47 displayed median growth inhibitory concentrations (GI₅₀) of 20.1 µM, 23.5 µM, and 26.7 µM respectively, but their DHFR IC₅₀ values were all above 15 µM. nih.gov This suggests that their anticancer effects may be mediated through alternative mechanisms of action, or potentially due to differences in cellular uptake and concentration. nih.gov

Table 1. DHFR Inhibition and Antitumor Activity of Selected Quinazolinone Analogs nih.gov
CompoundDHFR IC₅₀ (µM)Antitumor GI₅₀ (µM)
280.5N/A
300.4N/A
310.423.5
19>1520.1
41>1526.7
47>159.1

DprE1 Inhibition in Antitubercular Research

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall, specifically in the decaprenylphosphoryl-arabinose (DPA) pathway. This pathway is essential for the formation of arabinogalactan (B145846) and lipoarabinomannan, key components of the cell wall in Mycobacterium tuberculosis. The essentiality of DprE1 for mycobacterial viability has made it a prominent target for the development of new antitubercular drugs. researchgate.net

In the search for novel DprE1 inhibitors, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (H37Rv). nih.gov While these compounds possess an imidazo[4,5-b]pyridine core rather than an imidazo[4,5-f]quinazoline core, the research highlights a relevant therapeutic strategy targeting DprE1. nih.gov Several compounds from this series demonstrated potent antitubercular activity. nih.gov Specifically, compounds 5c , 5g , 5i , and 5u were identified as the most potent, with Minimum Inhibitory Concentration (MIC) values of 0.6 µmol/L, 0.5 µmol/L, 0.8 µmol/L, and 0.7 µmol/L, respectively. nih.gov

To investigate the potential mechanism of action, molecular docking studies were performed using the Maestro molecular modeling interface. nih.gov The computational analysis showed promising interactions between these potent analogs and residues within the active site of the DprE1 enzyme, suggesting that their antitubercular activity may be derived from DprE1 inhibition. nih.gov

Table 2. Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives nih.gov
CompoundMIC (µmol/L) against M. tuberculosis H37Rv
5c0.6
5g0.5
5i0.8
5u0.7

Cellular and Molecular Target Identification Methodologies

Identifying the specific cellular and molecular targets of bioactive compounds is a fundamental step in drug discovery and development. A variety of methodologies are employed to elucidate these interactions, ranging from computational predictions to direct biochemical assays.

Computational Approaches: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding affinity and interaction patterns between a ligand, such as an imidazoquinazoline derivative, and its potential protein target. nih.gov These methods can calculate binding energies and identify key interactions, such as hydrogen bonds, with specific amino acid residues in the target's active site. nih.gov This information helps in understanding the mechanism of action and in the rational design of more potent and selective inhibitors. nih.gov

Affinity-Based Methods: These techniques utilize modified versions of the bioactive compound to capture its binding partners from cell lysates or living systems. Affinity-based probes allow for the direct capture of drug-target complexes, which can then be identified using methods like mass spectrometry. rsc.org This approach is valuable for identifying targets even when the binding interaction is reversible or has moderate affinity. rsc.org Chemical proteomics is a specific application of this strategy that uses chemical probes to map the protein interaction partners of a compound on a systemic level. rsc.org

Phenotypic and Profiling Approaches: The biological activity of a compound induces specific phenotypic changes in cells, which can be analyzed to infer its mode of action and potential targets. rsc.org High-content analysis (HCA) employs automated microscopy and sophisticated image analysis software to quantify these cellular changes. rsc.org Integrated profiling platforms, such as MorphoBase and ChemProteoBase, combine phenotypic data with proteomic information to create comprehensive profiles that can help identify the targets of new bioactive molecules through indirect approaches. rsc.org These strategies are part of a broader effort in target-based drug discovery that focuses on the biological and chemical validation of potential targets before advancing lead compounds. researchgate.net

Computational Chemistry Approaches in 3h Imidazo 4,5 F Quinazoline Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of 3H-imidazo[4,5-f]quinazoline derivatives. mui.ac.irnih.gov DFT studies allow for the optimization of ground-state geometries and the calculation of various electronic descriptors that correlate with the molecule's behavior. mui.ac.irnih.gov

Researchers utilize DFT to determine fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgeurjchem.com The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity and easier intramolecular charge transfer. physchemres.orgeurjchem.com These calculations help predict how a molecule will interact with biological targets. eurjchem.com

Other significant electronic properties calculated via DFT include:

Ionization Potential (I): The energy required to remove an electron. mui.ac.ir

Electron Affinity (A): The energy released when an electron is added. mui.ac.ir

Electronegativity (χ): The ability of an atom to attract electrons. mui.ac.ir

Hardness (η) and Softness (S): Measures of resistance to change in electron distribution. mui.ac.irnih.gov

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. mui.ac.irnih.gov

These parameters, summarized in the table below for a series of quinazolin-4(3H)-one Schiff bases, provide a detailed electronic profile of the compounds, which can be correlated with their biological activities, such as cytotoxic effects. mui.ac.irnih.gov For instance, a lower hardness value can indicate a more reactive molecule, while a higher electrophilicity index suggests greater susceptibility to nucleophilic attack. nih.gov Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. eurjchem.comtandfonline.com

CompoundEnergy Gap (Egap)Hardness (η)Softness (S)Electrophilicity (ω)
Compound 4aLowLowHighModerate
Compound 4dModerateModerateModerateModerate
Compound 4eModerateModerateModerateHigh

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of the imidazoquinazoline scaffold, both 2D-QSAR and 3D-QSAR studies are employed to guide the design of more potent molecules. mdpi.comfrontiersin.org

In a typical QSAR study, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is divided into a training set to build the model and a test set to validate its predictive power. frontiersin.org Various molecular descriptors are calculated for each compound, which can include constitutional, functional, chemical, and charge descriptors. nih.gov

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. For example, a study on 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors used multiple linear regression to build models relating activity to descriptors like kappa shape indices (κ) and connectivity indices (χ). nih.gov

3D-QSAR: These models consider the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. bohrium.comrsc.org These analyses generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. frontiersin.orgrsc.org This provides direct visual guidance for modifying the chemical structure to enhance potency. For instance, a 3D-QSAR model for quinazolinone derivatives might indicate that a bulky, electropositive substituent at a specific position would increase its antitumor activity. rsc.org

The statistical significance and predictive ability of QSAR models are evaluated using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²pred). bohrium.com A statistically robust and predictive QSAR model is a valuable tool for in silico screening of virtual libraries to identify new lead compounds for synthesis and testing. nih.govmdpi.com

QSAR ModelStatistical ParameterValueSignificance
CoMFA (PAK4 Inhibitors)q20.595Good Internal Predictive Ability
r20.986High Goodness of Fit
r2pred0.689Good External Predictive Ability
CoMSIA (PAK4 Inhibitors)q20.762Excellent Internal Predictive Ability
r20.984High Goodness of Fit
r2pred0.822Excellent External Predictive Ability

Data derived from a study on quinazoline (B50416) derivatives as PAK4 inhibitors. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide detailed insights into the stability of ligand-protein complexes, conformational changes, and the specific interactions that govern molecular recognition and binding. bohrium.comabap.co.innih.gov

After a potential binding pose is identified using molecular docking, an MD simulation is run to assess the stability of this pose. nih.govnih.gov The simulation tracks the trajectory of the ligand-receptor complex over a period, typically nanoseconds, allowing researchers to observe its dynamic behavior. eurjchem.comabap.co.in

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the structural stability of the complex throughout the simulation. abap.co.innih.govresearchgate.net A stable RMSD value, typically fluctuating within 1-3 Å, indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible and rigid regions of the protein. abap.co.inresearchgate.net It helps to understand how different parts of the protein, particularly amino acid residues in the active site, move and interact with the ligand. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time. abap.co.innih.gov The persistence of key hydrogen bonds is often critical for high-affinity binding. nih.gov

Derivatives and Analogs Research of 3h Imidazo 4,5 F Quinazoline

Design and Synthesis of Novel Imidazoquinazoline Derivatives

The design of novel imidazoquinazoline derivatives often begins with established pharmacophores and hypotheses about receptor interactions. A common strategy involves the molecular hybridization of known bioactive scaffolds to create new chemical entities with potentially enhanced or dual activities. nih.gov The synthesis of these complex heterocyclic systems relies on efficient and reliable methods, often starting with the construction of the foundational quinazolinone ring. nih.gov

Several synthetic routes have been developed to access the fused imidazoquinazoline system. One notable approach involves a multi-component reaction that leads to the formation of the imidazo[4,5-g]quinazoline ring system through a cascade of chemical transformations, including a hetero-Diels-Alder reaction. researchgate.net Another established method for creating fused tricyclic quinazoline (B50416) analogues, such as the potent linear imidazo[4,5-g]quinazoline, has been reported by researchers like Rewcastle and colleagues. nih.gov The synthesis of key intermediates, such as 3H-quinazolin-4-ones, is a critical step, and improved, high-yield methods for their preparation have been developed to facilitate access to the final imidazoquinazoline derivatives. nih.gov

Furthermore, the synthesis of specific regioisomers, such as thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones, requires carefully planned multi-step sequences. These often involve building the quinazoline ring first, followed by its fusion with the second heterocyclic ring, like thiazole (B1198619). nih.govmdpi.com

Comparative Biological Evaluation of Substituted Imidazoquinazolines

Once synthesized, novel imidazoquinazoline derivatives undergo rigorous biological evaluation to determine their activity and establish structure-activity relationships (SAR). These studies are crucial for identifying which chemical modifications lead to improved potency and selectivity.

Detailed SAR studies have identified specific derivatives with exceptional potency. The linear imidazo[4,5-g]quinazoline was identified as a highly potent compound with a nanomolar-range IC50 value, and its N-methyl analog demonstrated similarly powerful activity. nih.gov These findings underscore the impact of even small substitutions on the biological profile of the core structure. Structure-activity studies on related imidazo[4,5-f]quinoline derivatives have also uncovered subtle relationships that led to the discovery of potent immunostimulatory agents. nih.gov

CompoundStructure TypeEnzyme Inhibition IC50 (nM)Reference
Linear imidazo[4,5-g]quinazoline (83)Linear Isomer0.008 nih.gov
N-methyl analog (84)Linear IsomerSimilar to Compound 83 nih.gov
Angular isomersAngular IsomerMuch weaker than linear nih.gov

Development of Hybrid Compounds Incorporating the Imidazoquinazoline Core

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to leverage the biological activities of each component, potentially leading to compounds with dual-target action, improved efficacy, and a reduced likelihood of drug resistance. nih.govrsc.org The quinazoline and quinazolinone scaffolds are frequently used as core structures in the development of such hybrids. nih.gov

Quinazoline-Thiazole Hybrids: A notable area of research is the development of quinazoline-thiazole hybrids. nih.govmdpi.com The design of these molecules often employs a "scaffold hopping" approach, replacing structural features of known inhibitors with the thiazole moiety to enhance interactions with biological targets like the VEGFR2 kinase domain. mdpi.com These hybrids have shown significant potential as antiproliferative and anti-angiogenic agents, with several compounds exhibiting superior activity compared to established drugs like sorafenib (B1663141) in cellular assays. nih.govmdpi.com The synthesis of these compounds involves multi-step procedures, starting with the construction of a substituted quinazoline core, which is then elaborated to incorporate the thiazole ring. researchgate.net

Quinazoline-Triazole Hybrids: Another successful application of the hybridization strategy is the creation of quinazoline-1,2,3-triazole hybrids. nih.govacs.org These compounds are often designed to target specific enzymes involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) or MET kinase. nih.govnih.gov The synthesis typically involves a "click" reaction to form the triazole ring, which is then coupled to a suitable quinazoline precursor. acs.org Biological evaluations have demonstrated that these hybrids can possess potent antiproliferative effects against various cancer cell lines. nih.govnih.gov For instance, certain quinazoline-triazole hybrids have shown significant inhibitory effects against MET-dependent cancer cells and can induce apoptosis. nih.gov

Hybrid TypeTargetKey FindingsReferences
Quinazoline-ThiazoleVEGFR2Superior antiproliferative activity (IC50 = 1.83-4.24 µM) on HepG2 cells compared to sorafenib. nih.govmdpi.com
Quinazoline-TriazoleEGFR, MET KinaseCompound 5b showed good antiproliferative activity (IC50 = 20.71 μM) against MCF-7 cells. nih.govacs.org
Quinazoline-TriazoleMET KinaseCompounds 8c and 8h showed considerable antiproliferative effects against MET-positive cells (IC50 as low as 6.1 μM). nih.gov

Future Research Directions and Translational Potential

Optimization Strategies for Enhanced Potency and Selectivity

The development of 3H-imidazo[4,5-f]quinazoline derivatives as potent and selective therapeutic agents will likely hinge on systematic structure-activity relationship (SAR) studies. Future research will need to explore the impact of various substituents on the core structure to modulate its pharmacological properties.

Key areas for optimization include:

Substitution Patterns: The introduction of diverse functional groups at various positions of the imidazo[4,5-f]quinazoline nucleus will be crucial. For instance, modifications on the imidazole (B134444) and the benzene (B151609) moieties could significantly influence binding affinity and selectivity for specific biological targets.

Bioisosteric Replacements: Employing bioisosteric replacements for key functional groups could lead to improved pharmacokinetic and pharmacodynamic profiles. This strategy aims to retain or enhance biological activity while optimizing properties such as solubility, metabolic stability, and bioavailability.

Computational Modeling: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the rational design of new derivatives with enhanced potency and selectivity. These computational approaches can help predict the binding modes of this compound analogs to their targets and prioritize the synthesis of the most promising candidates.

Exploration of New Biological Targets and Pathways

The quinazoline (B50416) scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of oncology, where they often function as kinase inhibitors. The unique electronic and steric properties of the this compound core may enable it to interact with a distinct set of biological targets.

Future investigations should aim to:

Screening against Kinase Panels: Comprehensive screening of a library of this compound derivatives against a broad panel of protein kinases could uncover novel inhibitors of therapeutically relevant targets in cancer and other diseases.

Phenotypic Screening: Unbiased phenotypic screening in various disease models can help identify novel biological activities and cellular pathways modulated by this scaffold, potentially leading to first-in-class therapeutic agents.

Target Deconvolution: For compounds that exhibit interesting phenotypic effects, subsequent target identification and validation studies will be essential to elucidate their mechanism of action.

Table 1: Potential Biological Targets for this compound Derivatives

Target Class Specific Examples Therapeutic Area
Protein Kinases EGFR, VEGFR, CDK, Aurora Kinases Oncology
Phosphodiesterases PDE4, PDE5 Inflammatory Diseases, Cardiovascular Diseases
G-protein-coupled receptors (GPCRs) Various subtypes Central Nervous System Disorders, Metabolic Diseases

Advances in Synthetic Efficiency and Scalability

The successful translation of this compound-based compounds from the laboratory to clinical applications will necessitate the development of efficient and scalable synthetic routes.

Future research in this area should focus on:

Novel Synthetic Methodologies: The development of novel, high-yielding synthetic strategies for the construction of the this compound core will be a key objective. This may involve the exploration of new catalytic systems, multicomponent reactions, or flow chemistry approaches.

Green Chemistry Principles: Incorporating principles of green chemistry into the synthetic routes, such as the use of environmentally benign solvents and reagents and minimizing waste generation, will be important for sustainable manufacturing.

Process Optimization: For lead candidates, optimization of the synthetic process to ensure robustness, cost-effectiveness, and scalability will be critical for large-scale production for preclinical and clinical studies.

Q & A

Q. How do researchers investigate the DNA-binding properties of this compound derivatives?

  • Methodological Answer : UV-Vis absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy are used to study interactions with calf thymus DNA (ctDNA). For instance, intercalation modes are inferred from hypochromism in UV-Vis spectra and changes in CD signals. Intrinsic binding constants (e.g., Kb104M1K_b \approx 10^4 \, \text{M}^{-1}) are calculated using the Benesi-Hildebrand equation, with competitive binding assays (e.g., ethidium bromide displacement) confirming intercalation mechanisms .

Q. What spectroscopic and crystallographic techniques are essential for characterizing these compounds?

  • Methodological Answer :
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR (liquid/solid-state) resolve proton environments and confirm cyclization. For example, NH protons in imidazo rings appear as broad singlets at δ 13–14 ppm .
  • X-ray crystallography : Resolves base-displaced intercalation in DNA adducts (e.g., N2^2-dG adducts) and quantifies bond lengths/angles in ligand-DNA complexes .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like DFT explain regioselectivity in the synthesis of imidazo[4,5-f]quinazoline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model transition states and charge distribution to predict regioselectivity. For example, Michael addition reactions involving arylidenemalononitriles favor C-6/C-8 attack due to lower activation energies (ΔG^\ddagger ≈ 25–30 kcal/mol) compared to alternative pathways. Frontier molecular orbital (FMO) analysis further rationalizes electron-deficient sites .

Q. What structural modifications enhance DNA-binding affinity or alter binding modes (e.g., intercalation vs. groove binding)?

  • Methodological Answer : Substituents like methoxy groups or heteroaromatic extensions (e.g., benzo[b]thiophene) increase planarity and hydrophobicity, strengthening intercalation. For instance, derivatives with indole substituents exhibit 20% higher KbK_b values than unsubstituted analogs. Base-displacement intercalation (observed via X-ray) occurs when bulky groups distort DNA helicity .

Q. How can researchers resolve discrepancies between in vitro DNA-binding data and in vivo biological activity?

  • Methodological Answer : Use metabolomic profiling (e.g., LC-MS/MS) to identify active metabolites and assess stability. For example, hydroxylated metabolites of 2-amino-3-methylimidazo[4,5-f]quinoxaline (MeIQx) show higher genotoxicity than parent compounds. Comparative studies in primary hepatocytes (human vs. rodent) reveal species-specific CYP450 metabolism, explaining divergent in vivo outcomes .

Q. What non-medicinal applications (e.g., materials science) exist for these compounds?

  • Methodological Answer : Pyridyl-substituted derivatives act as corrosion inhibitors for carbon steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and polarization curves demonstrate inhibition efficiencies >85% at 20 mmol/L, attributed to adsorption on metal surfaces via N-heteroatoms. Synchrotron X-ray reflectivity quantifies monolayer formation .

Q. What challenges arise in achieving regioselectivity during multi-step syntheses?

  • Methodological Answer : Competing pathways (e.g., Michael addition vs. elimination) lead to byproducts like bis-acrylonitriles. For example, reactions of bis-arylidenemalononitriles with imidazo precursors yield undesired bis[2-(imidazo)acrylonitriles] due to malononitrile elimination. Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalytic bases (e.g., piperidine) suppresses side reactions .

Q. How are toxicological risks assessed for mutagenic derivatives like 2-amino-3-methylimidazo[4,5-f]quinoxaline?

  • Methodological Answer : Ames tests with TA98 Salmonella strains quantify frameshift mutagenicity. Metabolite profiling (e.g., N-glucuronidation in hepatocytes) identifies detoxification pathways. Comparative genomics (e.g., CYP1A2 knockout models) links bioactivation to DNA adduct formation, validated via 32P^{32}\text{P}-postlabeling assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.